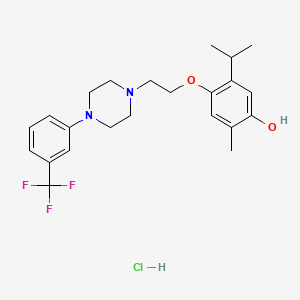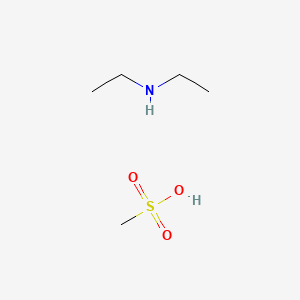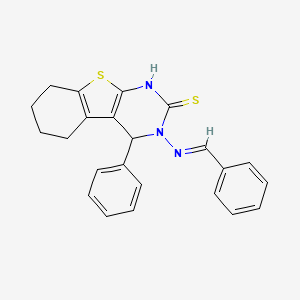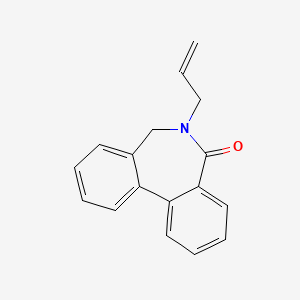
Oxazapetine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazapetine is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure It belongs to the class of oxazepines, which are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazapetine typically involves multicomponent reactions (MCRs) and cyclocondensation reactions. One common method is the reaction of 2-aminophenols with substituted benzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach involves the use of copper catalysis for the one-pot synthesis of oxazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient and high-yield production of oxazepine derivatives, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazapetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazepine N-oxides.
Reduction: Reduction of this compound can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Oxazapetine and its derivatives have been extensively studied for their wide range of biological and pharmacological activities. Some key applications include:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Medicine: Exhibits antiepileptic, antifungal, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Oxazapetine exerts its effects by interacting with specific molecular targets and pathways. It is known to potentiate the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Oxazapetine can be compared with other similar compounds such as:
Benzodiazepines: Like this compound, benzodiazepines also interact with GABA(A) receptors but differ in their chemical structure and pharmacokinetic properties.
Thiazepines: These compounds contain sulfur instead of oxygen in the ring structure and exhibit different biological activities.
Diazepines: Contain two nitrogen atoms in the ring and are known for their use as anxiolytics and anticonvulsants.
Eigenschaften
CAS-Nummer |
71803-45-7 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6-prop-2-enyl-7H-benzo[d][2]benzazepin-5-one |
InChI |
InChI=1S/C17H15NO/c1-2-11-18-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17(18)19/h2-10H,1,11-12H2 |
InChI-Schlüssel |
CJYMMGASBJQWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


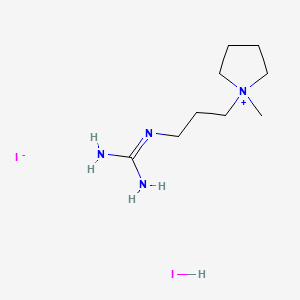
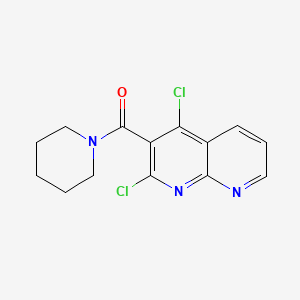
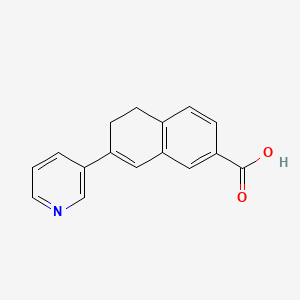
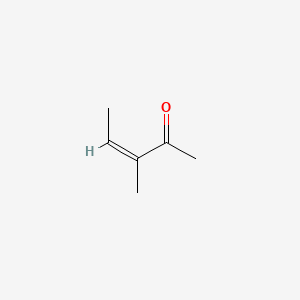
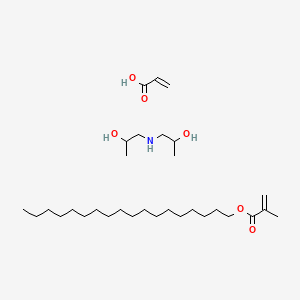
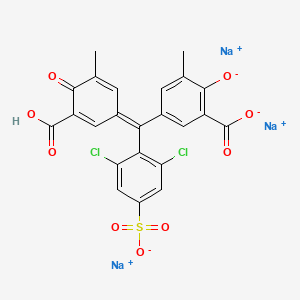
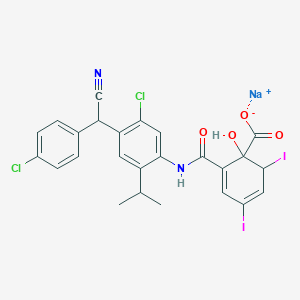
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
